2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-(Butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimidoindole core substituted with a butylthio group at position 2 and a p-tolyl (4-methylphenyl) group at position 2. Its molecular structure combines aromatic and alkylthio moieties, which influence its physicochemical and biological properties. The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and cyclization under controlled conditions, as exemplified in related pyrimidoindole derivatives . Its structural complexity and substituent diversity make it a candidate for pharmacological investigations, particularly in targeting Toll-like receptors (TLRs) or other biological pathways .
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-4-13-26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-11-9-14(2)10-12-15/h5-12,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOAOUJJOPAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Common reagents used in this step include aldehydes, amines, and catalysts such as Lewis acids.
Introduction of the Butylthio Group: The butylthio group is introduced through a nucleophilic substitution reaction. This step often requires the use of butylthiol and a suitable leaving group.
Attachment of the p-Tolyl Group: The p-tolyl group is typically introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the butylthio or p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimido[5,4-b]indole scaffold allows extensive structural modifications. Key analogues include:
Key Observations :
- Alkyl Chain Length : The butylthio group (C4) in the target compound balances lipophilicity and solubility compared to shorter (propyl, C3) or longer (dodecyl, C12) chains. Longer chains enhance lipid solubility but reduce aqueous solubility .
- Polar Functional Groups: Compounds with carboxylic acids (e.g., 47a–d in ) or morpholinoethylthio groups () exhibit higher polarity, affecting membrane permeability and metabolic stability.
Comparison of Reaction Conditions :
- Alkylthio Groups : Propyl/pentyl/dodecyl thiols require varying reaction times and temperatures for optimal yield, with longer chains (e.g., dodecyl) necessitating higher temperatures .
- Aromatic Groups : Electron-rich groups like p-tolyl facilitate faster substitution compared to electron-deficient aryl halides .
Physicochemical Properties
Key Trends :
- The butylthio group confers moderate lipophilicity (LogP ~4.2), aligning with drug-like properties.
- Polar substituents (e.g., morpholinoethylthio) drastically reduce LogP and enhance solubility .
Biological Activity
2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound belonging to the pyrimidoindole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrimidine and indole ring system with a butylthio and p-tolyl substituent. This unique structure contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 314.41 g/mol |
| CAS Number | 536704-01-5 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The compound appears to exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell metabolism and growth.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies indicate that it can inhibit the growth of both bacterial and fungal strains, suggesting potential as an antimicrobial agent.
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on tumor growth in mouse models. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound had a minimum inhibitory concentration (MIC) as low as 50 µg/mL, indicating strong antimicrobial properties .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrimidoindoles:
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one | Moderate | Moderate | Similar structure but different substituents |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | High | Low | Known for high anti-tumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
